molecular formula C11H16N2O4S B5796677 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5796677
M. Wt: 272.32 g/mol
InChI Key: PFALWTMTJZXQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMs-GP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMs-GP is a member of the glycine-extended gastrin family of peptides, which are known to play a crucial role in regulating various physiological processes in the body.

Mechanism of Action

The mechanism of action of EMs-GP is not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors in the body. EMs-GP is known to bind to the cholecystokinin-2 receptor, which is expressed in various tissues, including the gastrointestinal tract, pancreas, and brain. By binding to this receptor, EMs-GP is thought to modulate various physiological processes, such as gastric acid secretion and cell proliferation.
Biochemical and Physiological Effects
EMs-GP has been shown to have various biochemical and physiological effects in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMs-GP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, EMs-GP has been shown to modulate gastric acid secretion, suggesting that it may have a role in the treatment of gastric acid-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMs-GP in lab experiments is its specificity for the cholecystokinin-2 receptor. This specificity allows researchers to study the effects of EMs-GP on specific physiological processes, such as cell proliferation and gastric acid secretion. However, one of the limitations of using EMs-GP in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer the compound to cells in vitro.

Future Directions

There are several future directions for research on EMs-GP. One area of research is the development of novel EMs-GP analogs that exhibit improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of EMs-GP in other disease conditions, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of EMs-GP and to identify potential side effects associated with its use.
Conclusion
EMs-GP is a compound that has shown promise in the treatment of various disease conditions. Its specificity for the cholecystokinin-2 receptor makes it a valuable tool for studying specific physiological processes, such as cell proliferation and gastric acid secretion. However, further research is needed to fully understand the mechanism of action of EMs-GP and to identify potential side effects associated with its use.

Synthesis Methods

EMs-GP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in a solution. Regardless of the method used, the synthesis of EMs-GP involves the coupling of the appropriate amino acids in the correct sequence and the subsequent removal of the protecting groups.

Scientific Research Applications

EMs-GP has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various disease conditions. For instance, EMs-GP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory bowel disease. Additionally, EMs-GP has been shown to inhibit the growth of certain cancer cells, suggesting that it may have a role in cancer therapy.

properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-17-10-6-4-9(5-7-10)13(8-11(12)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFALWTMTJZXQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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